molecular formula C8H5BrN2O3 B1380434 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1388059-84-4

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No. B1380434
CAS RN: 1388059-84-4
M. Wt: 257.04 g/mol
InChI Key: QAGBJVNRBIQMDU-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a chemical compound with the CAS Number: 1388059-84-4 . It has a molecular weight of 257.04 . The IUPAC name for this compound is 5-bromo-2-hydroxy-1H-benzo[d]imidazole-7-carboxylic acid .


Synthesis Analysis

The synthesis of imidazole compounds, which includes 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, has been widely studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds, including 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid have been shown to exhibit antimicrobial potential. For example, derivatives of imidazole-containing compounds have demonstrated good antimicrobial activity . While this does not directly confirm the antimicrobial applications of the specific compound , it suggests that similar compounds can be explored for such uses.

Antioxidant Activity

Imidazole derivatives have also been synthesized and evaluated for antioxidant activity through various methods such as Hydrogen peroxide scavenging and Nitric oxide scavenging . This indicates that 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid could potentially be researched for its antioxidant properties.

Corrosion Inhibition

Another related compound, 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has been studied for its corrosion inhibition properties on mild steel in HCl solution . This suggests that the compound may also serve as a corrosion inhibitor in similar contexts.

Biological Activities

Chromene derivatives, which share some structural similarities with benzodiazole compounds, have been found to possess a range of biological activities including anticancer, anticonvulsant, and antidiabetic activities. This broad spectrum of activities provides a starting point for investigating the biological applications of 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of imidazole compounds is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazole compounds, including 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, have a great importance in the development of novel drugs . They are in clinical use to treat infectious diseases , and there is a need for the development of new drugs that overcome the problems of antimicrobial resistance .

properties

IUPAC Name

6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGBJVNRBIQMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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